molecular formula C13H7FO2S B11866522 6-Fluoro-2-(thiophen-2-yl)-4H-1-benzopyran-4-one CAS No. 113734-96-6

6-Fluoro-2-(thiophen-2-yl)-4H-1-benzopyran-4-one

Cat. No.: B11866522
CAS No.: 113734-96-6
M. Wt: 246.26 g/mol
InChI Key: PKJOUNWBXMNVNB-UHFFFAOYSA-N
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Description

6-Fluoro-2-(thiophen-2-yl)-4H-1-benzopyran-4-one is a fluorinated benzopyranone derivative characterized by a fluorine atom at the 6-position of the chromen-4-one core and a thiophen-2-yl substituent at the 2-position. Benzopyranones, also known as chromones, are heterocyclic scaffolds widely studied for their biological activities, including anticancer, anti-inflammatory, and kinase-inhibitory properties . The thiophen-2-yl group introduces π-π stacking capabilities and sulfur-mediated interactions, which are advantageous in drug design .

Properties

CAS No.

113734-96-6

Molecular Formula

C13H7FO2S

Molecular Weight

246.26 g/mol

IUPAC Name

6-fluoro-2-thiophen-2-ylchromen-4-one

InChI

InChI=1S/C13H7FO2S/c14-8-3-4-11-9(6-8)10(15)7-12(16-11)13-2-1-5-17-13/h1-7H

InChI Key

PKJOUNWBXMNVNB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2-(thiophen-2-yl)-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of fluorinated aromatic compounds and thiophene derivatives. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2-(thiophen-2-yl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups within the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

6-fluoro-2-(thiophen-2-yl)-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-fluoro-2-(thiophen-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzopyranones are highly dependent on substituent positions and electronic profiles. Key analogues include:

Compound Name Substituents (Position) Key Features Biological Activity (IC₅₀ or GI₅₀) Reference
6-Fluoro-2-(thiophen-2-yl)-4H-1-benzopyran-4-one F (6), thiophen-2-yl (2) Enhanced metabolic stability, π-π interactions Not reported in evidence N/A
6-(Naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile Thiophen-2-yl (4), naphthalen-2-yl (6) CDK2 inhibition (IC₅₀ = 0.24 µM) Anticancer (HCT-116, MCF-7 cells)
5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-4H-1-benzopyran-4-one OH (5,7,4'), OCH₃ (6) Antioxidant, anti-inflammatory (flavone backbone) Not quantified
6-Fluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)-4H-1-benzopyran-4-one F (6), triazolyl (2) Enhanced solubility via polar triazole Not reported
7-Fluoro-2-phenyl-2,3-dihydrochromen-4-one F (7), phenyl (2) Reduced planarity (dihydro structure) Not reported

Key Observations :

  • Thiophene vs. Phenyl/Triazole : The thiophen-2-yl group in the target compound may offer stronger π-π interactions compared to phenyl or triazolyl substituents, as seen in CDK2 inhibitors with thiophene moieties .
  • Fluorine Position: Fluorine at position 6 (vs.
  • Methoxy/Hydroxy Groups : Methoxy or hydroxy substituents (e.g., in ) increase polarity but reduce metabolic stability compared to fluorine .
Physicochemical Properties
  • Lipophilicity : The fluorine atom in the target compound increases logP compared to hydroxylated flavones (e.g., ), enhancing blood-brain barrier permeability.
  • Solubility: Thiophene and fluorine synergize to improve aqueous solubility relative to fully aromatic systems (e.g., 7-fluoro-2-phenylchromenone in ).

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